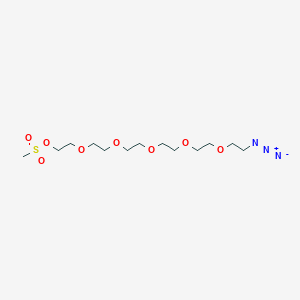

Azido-PEG6-MS

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O8S/c1-25(17,18)24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3-2-15-16-14/h2-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSFOIKXGWLEBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG6-MS: A Bifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azido-PEG6-MS, chemically known as 1-Azido-20-methanesulfonyl-3,6,9,12,15,18-hexaoxaicosane, is a heterobifunctional polyethylene glycol (PEG) linker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide group and a methanesulfonyl (mesylate) group separated by a six-unit PEG chain, allows for the sequential and orthogonal conjugation of two different molecules. This attribute is particularly valuable in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The azide functional group enables highly specific and efficient "click chemistry" reactions, while the mesylate group serves as an excellent leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, complete with detailed experimental protocols and workflow visualizations.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and development. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Chemical Name | 1-Azido-20-methanesulfonyl-3,6,9,12,15,18-hexaoxaicosane | N/A |

| Synonyms | Azido-PEG6-Mesylate, N3-PEG6-OMs | N/A |

| Molecular Formula | C13H27N3O8S | [1] |

| Molecular Weight | 385.4 g/mol | [1] |

| Appearance | Varies (typically a colorless to pale yellow oil or solid) | N/A |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents like DCM | [1] |

| Purity | Typically >95% or >98% depending on the supplier | N/A |

| Storage Conditions | -20°C for long-term storage | [1] |

Functional Roles and Applications

This compound is a versatile tool in the molecular toolbox of chemists and biologists. Its bifunctionality allows for a two-step, controlled conjugation strategy.

The Azide Group: A Gateway to Click Chemistry

The terminal azide group (-N3) is a key component for "click chemistry," a set of biocompatible and highly efficient reactions.[2] Specifically, it participates in:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction with a terminal alkyne forms a stable 1,4-disubstituted triazole linkage. It is known for its high yield and reliability under mild conditions.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide, forming a stable triazole. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.

The Methanesulfonyl (Mesylate) Group: A Reactive Handle for Nucleophilic Substitution

The methanesulfonyl group (-OMs) is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack. This allows for the conjugation of molecules containing nucleophiles such as amines (-NH2), thiols (-SH), and hydroxyls (-OH). This reaction is a fundamental method for attaching the linker to a protein, peptide, or small molecule drug.

The PEG6 Spacer: Enhancing Physicochemical Properties

The six-unit polyethylene glycol (PEG) chain confers several advantageous properties to the linker and the final conjugate:

-

Increased Hydrophilicity: The PEG spacer improves the solubility of hydrophobic molecules in aqueous environments, which is often a challenge in drug development.

-

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, can increase the hydrodynamic radius of a drug, reducing renal clearance and extending its circulation half-life.

-

Biocompatibility and Reduced Immunogenicity: PEG is generally considered biocompatible and can shield the conjugated molecule from the immune system, reducing its immunogenicity.

Key Applications

The unique features of this compound make it particularly well-suited for the synthesis of:

-

Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can be used to link the target protein ligand to the E3 ligase ligand in a controlled, stepwise manner.

-

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The bifunctional nature of this compound allows for the precise attachment of the drug and the antibody.

-

Bioconjugation and Surface Modification: This linker can be used to attach biomolecules to surfaces, nanoparticles, or other macromolecules for a wide range of applications in diagnostics, and materials science.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in bioconjugation.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from a commercially available hexaethylene glycol. The general strategy involves the desymmetrization of the diol, followed by the sequential introduction of the azide and mesylate functionalities.

Protocol 1: Synthesis of α-azido-ω-hydroxy-hexaethylene glycol (Azido-PEG6-OH)

This protocol is adapted from the general procedure for the synthesis of azide-terminated PEGs.

-

Mesylation of Hexaethylene Glycol:

-

Dissolve hexaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.1 equivalents) dropwise.

-

Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-mesylated intermediate.

-

-

Azidation of the Mono-mesylated Intermediate:

-

Dissolve the mono-mesylated hexaethylene glycol (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (3 equivalents).

-

Heat the reaction mixture to 80-90°C and stir overnight.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Azido-PEG6-OH.

-

Protocol 2: Mesylation of Azido-PEG6-OH to yield this compound

This protocol is a standard procedure for mesylation of an alcohol.

-

Dissolve Azido-PEG6-OH (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C.

-

Add triethylamine (1.5 equivalents) dropwise.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

-

Stir the reaction at 0°C for 1-2 hours and then at room temperature for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with cold water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Application in PROTAC Synthesis: A Sequential Conjugation Approach

The bifunctional nature of this compound allows for a strategic, two-step synthesis of a PROTAC, first by reacting the more labile mesylate group, followed by the click reaction with the stable azide group.

Protocol 3: Sequential PROTAC Synthesis using this compound

This protocol outlines a general procedure that can be adapted for specific target protein and E3 ligase ligands.

Step 1: Conjugation of the E3 Ligase Ligand via Nucleophilic Substitution

-

Dissolve the E3 ligase ligand containing a nucleophilic handle (e.g., a primary amine or a thiol; 1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DMSO).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Add this compound (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete, as monitored by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the intermediate product (E3 Ligand-PEG6-Azide) by flash chromatography or preparative HPLC.

Step 2: Conjugation of the Target Protein Ligand via Click Chemistry (CuAAC)

-

Dissolve the purified E3 Ligand-PEG6-Azide (1 equivalent) and the target protein ligand functionalized with a terminal alkyne (1.1 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMSO).

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 equivalents).

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution. A color change to yellow/orange is typically observed.

-

Stir the reaction at room temperature for 1-4 hours, monitoring the progress by LC-MS.

-

Upon completion, the reaction mixture can be directly purified by preparative HPLC to yield the final PROTAC.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying chemical principles, the following diagrams have been generated using the DOT language for Graphviz.

Conclusion

This compound stands out as a powerful and versatile heterobifunctional linker for advanced applications in drug development and bioconjugation. Its well-defined structure, combining the specific reactivity of an azide group for click chemistry and a mesylate group for nucleophilic substitution, with the beneficial properties of a PEG spacer, enables the precise and controlled construction of complex biomolecular conjugates. The detailed protocols and conceptual diagrams provided in this guide are intended to empower researchers and scientists to effectively harness the potential of this compound in their pursuit of novel therapeutics and innovative biotechnologies. As the demand for more sophisticated and targeted biological agents continues to grow, the utility of such well-designed molecular linkers will undoubtedly become even more critical.

References

An In-Depth Technical Guide to Azido-PEG6-MS: A Versatile Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG6-MS is a heterobifunctional linker molecule that has emerged as a critical tool in modern chemical biology and drug discovery. Its unique architecture, featuring a terminal azide group, a hexa(ethylene glycol) (PEG6) spacer, and a terminal mesylate (MS) group, provides researchers with a versatile platform for the precise construction of complex biomolecular conjugates. This guide offers a comprehensive overview of the chemical structure, properties, and applications of this compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. Detailed experimental protocols and workflow visualizations are provided to facilitate its practical implementation in the laboratory.

Chemical Structure and Properties

This compound, systematically named 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-yl methanesulfonate, is a well-defined, monodisperse polyethylene glycol (PEG) linker. The presence of the hydrophilic PEG6 chain enhances the aqueous solubility of the molecule and any conjugate it is incorporated into, which can be advantageous for biological applications.[1]

The molecule possesses two key reactive functional groups:

-

Azide Group (-N3): This moiety is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions. The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole ring, covalently linking it to a molecule bearing an alkyne or a strained alkyne (like DBCO or BCN), respectively.[2][3]

-

Mesylate Group (-OMs): The methanesulfonyl group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution. This allows for the efficient coupling of this compound to molecules with nucleophilic functional groups such as amines, thiols, or hydroxyls.

This dual functionality allows for a sequential and controlled approach to the synthesis of complex molecules.

Physicochemical and Quantitative Data

A summary of the key quantitative properties of this compound and its closely related analogues is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Name | 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-yl methanesulfonate | [4][5] |

| CAS Number | 352439-38-4 | |

| Molecular Formula | C13H27N3O8S | |

| Molecular Weight | 385.43 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Purity | Typically >95% | |

| Solubility | ≥ 100 mg/mL in DMSO | |

| Storage Conditions | -20°C for long-term storage |

Key Applications in Research and Drug Development

The primary application of this compound lies in its use as a linker in the synthesis of heterobifunctional molecules, most notably PROTACs. PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as its length, flexibility, and chemical composition significantly impact the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase) and, consequently, the efficiency of protein degradation.

The bifunctional nature of this compound allows for the sequential attachment of a target protein ligand and an E3 ligase ligand, with the PEG6 spacer providing the necessary distance and flexibility.

Experimental Protocols

While specific, detailed protocols for this compound are not extensively published in peer-reviewed literature, the following are representative protocols for the key reactions it is designed for, based on methodologies for closely related azide-PEG linkers. These should be optimized for specific substrates and applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol describes a general procedure for the "click" reaction between an azide-functionalized PEG linker and an alkyne-containing molecule, a common step in PROTAC synthesis.

Reagents and Materials:

-

Alkyne-functionalized protein of interest (POI) ligand

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Solvent (e.g., DMSO, t-BuOH/water)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the alkyne-functionalized POI ligand in DMSO.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-functionalized POI ligand (1 equivalent) and this compound (1.2 equivalents) in a suitable solvent mixture (e.g., DMSO/PBS).

-

Add the THPTA solution to the reaction mixture to a final concentration of 5 times the copper concentration.

-

Add the CuSO4 solution to a final concentration of 100-500 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 times the copper concentration.

-

-

Reaction and Monitoring:

-

Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4 hours.

-

Monitor the reaction progress by LC-MS to observe the consumption of starting materials and the formation of the product.

-

-

Purification:

-

Upon completion, the reaction mixture can be purified by reverse-phase HPLC to isolate the desired conjugate.

-

Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a copper-free click chemistry approach, which is ideal for reactions involving sensitive biological molecules or in living systems.

Reagents and Materials:

-

DBCO- or BCN-functionalized molecule

-

This compound

-

Solvent (e.g., DMSO, PBS)

Procedure:

-

Preparation of Reactants:

-

Dissolve the DBCO- or BCN-functionalized molecule in a minimal amount of DMSO.

-

Dissolve this compound in a compatible buffer (e.g., PBS, pH 7.4).

-

-

Reaction Setup:

-

In a reaction vessel, combine the DBCO- or BCN-functionalized molecule (1 equivalent) and this compound (1.2-1.5 equivalents).

-

Ensure the final concentration of any organic solvent (like DMSO) is kept low (ideally <10% v/v) to maintain the integrity of biomolecules, if present.

-

-

Incubation and Monitoring:

-

Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

-

Purification:

-

Purify the product using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.

-

Characterize the final conjugate by mass spectrometry and other relevant analytical techniques.

-

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships for the application of this compound.

References

Technical Guide: Azido-PEG6-MS in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azido-PEG6-Mesylate (Azido-PEG6-MS), a heterobifunctional linker critical in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Compound Data

This compound is a versatile chemical tool featuring a polyethylene glycol (PEG) spacer, an azide group, and a mesylate group. The PEG linker enhances solubility and provides spatial separation between conjugated molecules, while the terminal functional groups allow for sequential, orthogonal reactions.

| Property | Value |

| Chemical Name | Azido-PEG6-Mesylate |

| Synonyms | Azide-PEG6-Mes, 1-Azido-17-mesyloxy-3,6,9,12,15-pentaoxaheptadecane |

| CAS Number | 352439-38-4 |

| Molecular Weight | 385.4 g/mol |

| Molecular Formula | C13H27N3O8S |

Functional Applications in Drug Development

This compound is primarily utilized as a linker in the construction of bifunctional molecules. Its key value lies in its dual reactivity:

-

Mesylate Group: The mesylate is an excellent leaving group, facilitating nucleophilic substitution reactions, typically with primary amines on a target molecule to form a stable amine linkage.

-

Azide Group: The azide group is used in bioorthogonal "click chemistry" reactions, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient and can be performed under mild, aqueous conditions, making them ideal for bioconjugation.

This dual functionality makes this compound a valuable component in the modular assembly of complex therapeutic agents like PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a two-step sequential conjugation. The following are generalized protocols and may require optimization for specific molecules.

Protocol 1: Nucleophilic Substitution with an Amine-Containing Molecule

This protocol describes the reaction of the mesylate group of this compound with a primary amine on a molecule of interest (Molecule A), which could be a target protein ligand or an E3 ligase ligand.

Reagents and Materials:

-

Molecule A (containing a primary amine)

-

This compound

-

Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

-

LC-MS for reaction monitoring

-

Purification system (e.g., flash column chromatography or preparative HPLC)

Procedure:

-

Under an inert atmosphere, dissolve Molecule A in the anhydrous solvent.

-

Add the tertiary amine base to the solution (typically 2-3 equivalents).

-

In a separate flask, dissolve this compound (typically 1.1-1.5 equivalents) in the anhydrous solvent.

-

Add the this compound solution dropwise to the solution of Molecule A.

-

Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.

-

Monitor the progress of the reaction by LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction (e.g., by adding water).

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting Azido-PEG6-Molecule-A conjugate by flash column chromatography or preparative HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide-functionalized intermediate from Protocol 1 and an alkyne-containing molecule (Molecule B).

Reagents and Materials:

-

Azido-PEG6-Molecule-A conjugate (from Protocol 1)

-

Molecule B (containing a terminal alkyne)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

Solvent mixture (e.g., t-BuOH/H2O or DMF)

-

LC-MS for reaction monitoring

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Dissolve the Azido-PEG6-Molecule-A conjugate and Molecule B (typically 1.0 equivalent) in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (typically 0.2 equivalents).

-

In another vial, prepare an aqueous solution of CuSO4·5H2O (typically 0.1 equivalents).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

-

Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.

-

Monitor the formation of the triazole-linked product by LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable solvent and purify the final PROTAC molecule by preparative HPLC.

Visualizing Workflows and Pathways

PROTAC Assembly Logic

The following diagram illustrates the logical workflow for synthesizing a PROTAC using this compound.

Caption: Logical workflow for the two-step synthesis of a PROTAC using this compound.

PROTAC Mechanism of Action

This diagram illustrates the signaling pathway of a PROTAC molecule in inducing targeted protein degradation.

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

An In-depth Technical Guide to the Synthesis and Characterization of Azido-PEG6-MS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG6-MS (17-azido-3,6,9,12,15-pentaoxaheptadecan-1-yl methanesulfonate), a heterobifunctional linker critical in the fields of bioconjugation and targeted therapeutics. This document details its synthesis, characterization, and application, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a versatile chemical tool featuring a six-unit polyethylene glycol (PEG) spacer, an azide (N₃) group at one terminus, and a methanesulfonyl (mesylate, Ms) group at the other. The hydrophilic PEG chain enhances solubility and pharmacokinetic properties, while the terminal functional groups offer orthogonal reactivity. The azide group is amenable to "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific conjugation to alkyne- or strained cycloalkyne-containing molecules.[1] The mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions, typically with amines, to form stable covalent bonds. These characteristics make this compound a valuable component in the construction of complex biomolecules, including PROTACs and Antibody-Drug Conjugates (ADCs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-yl methanesulfonate | [2] |

| Synonyms | Azido-PEG6-Mesylate, N3-PEG6-OMs | |

| CAS Number | 352439-38-4 | [2] |

| Molecular Formula | C₁₃H₂₇N₃O₈S | [2] |

| Molecular Weight | 385.43 g/mol | |

| Appearance | Typically a colorless to pale yellow oil or solid | |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents like DCM | [3] |

| Storage | Recommended storage at -20°C for long-term stability |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from hexaethylene glycol. The general strategy involves the selective functionalization of the terminal hydroxyl groups.

Synthetic Workflow

The overall synthetic scheme can be visualized as a two-step process: mesylation of Hexaethylene glycol monoazide, or a sequential functionalization of hexaethylene glycol. A common route is the mesylation of Azido-PEG6-Alcohol.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of Azido-PEG6-Alcohol

This protocol is a representative procedure for the synthesis of the intermediate, Azido-PEG6-Alcohol, from hexaethylene glycol.

Materials:

-

Hexaethylene glycol

-

Sodium azide (NaN₃)

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄) or Diiodine (I₂)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Dissolve hexaethylene glycol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add triphenylphosphine, followed by the cautious portion-wise addition of carbon tetrabromide or a solution of iodine in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the mono-halogenated PEG6 intermediate.

-

Dissolve the purified intermediate in anhydrous DMF and add sodium azide.

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Azido-PEG6-Alcohol.

Experimental Protocol: Mesylation of Azido-PEG6-Alcohol

Materials:

-

Azido-PEG6-Alcohol

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Methanesulfonyl chloride (MsCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Dissolve Azido-PEG6-Alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0°C.

-

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction at 0°C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | ~4.37 | -CH₂-OMs |

| ~3.80-3.60 | PEG backbone (-O-CH₂-CH₂-O-) | |

| ~3.39 | -CH₂-N₃ | |

| ~3.08 | -SO₂-CH₃ | |

| ¹³C NMR | ~70.9-70.0 | PEG backbone (-O-CH₂-CH₂-O-) |

| ~69.1 | -CH₂-OMs | |

| ~50.6 | -CH₂-N₃ | |

| ~37.7 | -SO₂-CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this analysis. The expected mass-to-charge ratio ([M+H]⁺ or [M+Na]⁺) should be observed.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M+H]⁺ | 386.16 |

| [M+Na]⁺ | 408.14 |

Chromatographic Analysis

High-performance liquid chromatography (HPLC) can be used to assess the purity of the synthesized this compound. A single major peak in the chromatogram is indicative of high purity.

Applications in Drug Development: PROTACs

This compound is a widely used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.

PROTAC Assembly Workflow

The synthesis of a PROTAC using this compound typically involves two sequential conjugation steps, leveraging the orthogonal reactivity of the azide and mesylate groups.

Caption: PROTAC assembly using this compound.

Mechanism of Action of PROTACs

Once assembled, the PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.

Caption: Mechanism of action of a PROTAC.

Conclusion

This compound is a highly valuable bifunctional linker for researchers in chemistry, biology, and medicine. Its defined structure, favorable physicochemical properties, and orthogonal reactivity make it an ideal building block for the construction of sophisticated molecular architectures like PROTACs. The detailed synthetic and characterization protocols provided in this guide serve as a valuable resource for its effective utilization in the laboratory. As the field of targeted protein degradation continues to expand, the importance of well-characterized and versatile linkers such as this compound will undoubtedly grow.

References

The Cornerstone of a New Therapeutic Modality: An In-depth Guide to PEG Linkers in PROTACs

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving beyond simple inhibition to inducing the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate virtually any protein of interest (POI). A PROTAC molecule consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects the two.[2][3] While initially viewed as a simple spacer, the linker is now understood to be a pivotal element that profoundly influences a PROTAC's efficacy and drug-like properties.[3][4]

Among the diverse chemical scaffolds used for linkers, polyethylene glycol (PEG) has emerged as a dominant and versatile choice. PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of hydrophilicity, flexibility, and biocompatibility that addresses many of the challenges inherent in PROTAC design. This technical guide provides a comprehensive overview of the multifaceted role of PEG linkers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the core mechanisms and workflows that underpin this transformative technology.

The Impact of PEG Linkers on PROTAC Physicochemical Properties

A primary challenge in PROTAC development is managing the molecule's physicochemical properties. PROTACs are often large (Molecular Weight > 800 Da) and lipophilic, which can lead to poor aqueous solubility and limited cell permeability—major obstacles to bioavailability.

Solubility: PEG linkers are a well-established strategy to counteract poor solubility. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing the hydrophilicity of the entire molecule and improving its compatibility with aqueous physiological environments. This enhancement is crucial for both in vitro assays and in vivo applications.

Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the inherent flexibility of PEG linkers can be a significant advantage. Compared to rigid alkyl chains, flexible PEG linkers can allow the PROTAC to adopt a folded conformation. This conformational adaptability can shield the molecule's polar surface area, creating a more compact, transiently lipophilic structure that is better suited for membrane traversal. However, an optimal balance must be struck, as excessive PEGylation can lead to reduced permeability.

Table 1: Influence of PEG Linker Length on Physicochemical Properties

| PROTAC Target | Linker Composition | Aqueous Solubility (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| Estrogen Receptor (ER) | 9-atom alkyl | Low | Moderate |

| Estrogen Receptor (ER) | 12-atom (PEG3) | Moderate | High |

| Estrogen Receptor (ER) | 16-atom (PEG4) | High | Optimal |

| Bruton's Tyrosine Kinase (BTK) | 4-PEG units | Increased | Moderate |

| Bruton's Tyrosine Kinase (BTK) | 8-PEG units | High | Sub-optimal |

Note: Data is compiled and representative of trends reported in scientific literature. Absolute values are target and system-dependent.

The Role of PEG Linkers in PROTAC Biological Activity

The linker is not a passive tether; its length, flexibility, and attachment points are critical determinants of biological function. Its primary role is to enable the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase.

Ternary Complex Formation and Stability: The geometry of the ternary complex is paramount for efficient ubiquitination. The linker must be long and flexible enough to span the distance between the POI and the E3 ligase without inducing steric hindrance. If the linker is too short, it can prevent the complex from forming. Conversely, an excessively long linker can lead to unproductive binding modes or an increased entropic penalty upon complex formation, reducing stability and potency. PEG linkers offer a systematic way to modulate this distance, allowing for empirical optimization for each specific POI-E3 ligase pair.

Degradation Efficacy (DC₅₀ and Dₘₐₓ): The stability of the ternary complex directly correlates with the efficiency of protein degradation. This is quantified by two key metrics: the DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and the Dₘₐₓ (the maximum percentage of protein degradation achievable). Studies have repeatedly shown that systematically varying the number of PEG units can have a profound impact on both DC₅₀ and Dₘₐₓ, highlighting the necessity of linker optimization in any PROTAC development campaign. For instance, in targeting TBK1, linkers shorter than 12 atoms failed to induce degradation, while a 21-atom linker provided a DC₅₀ of 3 nM and a Dₘₐₓ of 96%.

Table 2: Effect of PEG Linker Length on Biological Activity

| PROTAC Target | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Ternary Complex Cooperativity (α) |

| TBK1 | 7-atom | > 1000 | < 10 | Low |

| TBK1 | 12-atom | Sub-micromolar | ~80 | Moderate |

| TBK1 | 21-atom | 3 | 96 | High |

| TBK1 | 29-atom | 292 | 76 | Decreased |

| ERα | 9-atom | High | ~60 | Sub-optimal |

| ERα | 16-atom | Low | > 90 | Optimal |

Note: Data is compiled and representative of trends reported in scientific literature. Absolute values are target and system-dependent.

Visualizing Core Concepts in PROTAC Technology

To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: PROTACs form a ternary complex, leading to POI ubiquitination and degradation.

Caption: A typical workflow for the design and evaluation of novel PROTAC molecules.

Key Experimental Protocols

Successful PROTAC development relies on robust and reproducible experimental methods. Below are detailed protocols for essential assays.

Protocol 1: Target Protein Degradation via Western Blot

-

Cell Culture and Treatment:

-

Seed cells (e.g., MCF-7 for ERα, Mino for BTK) in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the POI (e.g., anti-ERα) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity to determine DC₅₀ and Dₘₐₓ values.

-

Protocol 2: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

-

Chip Preparation:

-

Immobilize a high-affinity antibody for the protein tag (e.g., anti-His) on a CM5 sensor chip using standard amine coupling chemistry.

-

Capture the His-tagged E3 ligase (e.g., VHL-ElonginB-ElonginC complex) on the chip surface.

-

-

Binary Interaction Analysis:

-

To determine the PROTAC's affinity for the E3 ligase, inject a series of PROTAC concentrations over the captured E3 ligase and measure the binding response.

-

Separately, determine the PROTAC's affinity for the POI in solution or by immobilizing the POI.

-

-

Ternary Complex Analysis:

-

Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the POI over the E3 ligase surface.

-

The formation of the ternary complex will result in a concentration-dependent increase in the SPR signal.

-

Fit the data to appropriate binding models to determine the stability and cooperativity (α) of the ternary complex. A cooperative complex (α > 1) is often indicative of a potent PROTAC.

-

Conclusion

PEG linkers are a powerful and indispensable tool in the design of effective PROTACs. They provide a strategic means to enhance solubility, modulate cell permeability, and, most importantly, optimize the geometry of the ternary complex for efficient and potent protein degradation. While early PROTAC design often involved a "trial and error" approach to linker selection, the field is rapidly moving towards more rational, structure-guided strategies. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens through advanced structural biology and computational modeling, the path to designing next-generation PROTACs with superior potency, selectivity, and drug-like properties becomes increasingly clear.

References

An In-depth Technical Guide to Azido-PEG6-MS for Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG6-MS, a heterobifunctional linker, and its application in click chemistry for the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a versatile chemical tool featuring a hexaethylene glycol (PEG6) spacer, which imparts favorable physicochemical properties such as increased hydrophilicity and reduced immunogenicity to the conjugated molecules.[1][2] This linker is bifunctional, possessing two distinct reactive moieties: an azide group (-N₃) for "click" chemistry and a methanesulfonyl (mesylate, -MS) group.[3]

The azide group is a key component for bioorthogonal click chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5] This reaction is highly specific and efficient, allowing for the covalent linkage of the azide-modified molecule to another molecule bearing an alkyne group, even in complex biological environments.

The methanesulfonyl group is a good leaving group in nucleophilic substitution reactions. This allows for the initial conjugation of the this compound linker to a molecule of interest, typically through reaction with a primary amine to form a stable sulfonamide bond. This dual functionality makes this compound an ideal linker for sequentially conjugating two different molecules.

Physicochemical Properties and Comparison of Azido-PEG6 Linkers

The choice of linker is critical in the design of bioconjugates, influencing properties such as solubility, stability, and in vivo pharmacokinetics. The following table summarizes the key quantitative data for this compound and compares it with other commonly used Azido-PEG6 linkers with different functionalities.

| Property | This compound | Azido-PEG6-Azide | Azido-PEG6-Amine | Azido-PEG6-Acid | Azido-PEG6-NHS Ester |

| Molecular Weight ( g/mol ) | 385.43 | 376.41 | 350.42 | 379.40 | 476.50 |

| Chemical Formula | C₁₃H₂₇N₃O₈S | C₁₄H₂₈N₆O₆ | C₁₄H₃₀N₄O₆ | C₁₅H₂₉N₃O₈ | C₁₉H₃₂N₄O₁₀ |

| CAS Number | 352439-38-4 | 1243536-56-2 | 957486-82-7 | 361189-66-4 | 2055014-64-5 |

| Purity | >95% | >95% | >95% | >98% | >98% |

| Appearance | Liquid | Liquid | Liquid | Liquid | Liquid |

| Solubility | DMSO, DMF, DCM, Water | DMSO, Water | DMSO, Water | DMSO, DMF, DCM, Water | DMSO, DMF, DCM, Water |

| Storage Conditions | -20°C, 3 years (pure form) | 4°C (sealed, away from moisture) | 0-4°C (short term), -20°C (long term) | -20°C | -20°C |

| Reactive Towards | Primary Amines | Alkynes, BCN, DBCO | Carboxylic acids, NHS esters, Aldehydes | Primary Amines (with activators) | Primary Amines |

Experimental Protocols

This section details the experimental procedures for the two-step conjugation process using this compound: initial conjugation via the mesylate group and subsequent click chemistry reaction.

Protocol for Conjugation of this compound to a Primary Amine

This protocol describes the reaction of the methanesulfonyl group of this compound with a primary amine on a molecule of interest (e.g., a protein or a small molecule ligand for a PROTAC).

Materials:

-

Molecule of interest containing a primary amine (e.g., protein, small molecule).

-

This compound.

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)).

-

Base (e.g., Triethylamine (TEA) or Pyridine).

-

Reaction buffer (for proteins): 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 (amine-free).

-

Quenching reagent: 1 M Tris-HCl, pH 8.0.

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) for proteins, Reverse-Phase HPLC for small molecules).

Procedure for a Small Molecule:

-

Dissolution: Dissolve the amine-containing small molecule (1.0 eq.) and a base such as triethylamine (1.3 eq.) in an anhydrous aprotic solvent like DCM under an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of this compound: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the cooled amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate it, and purify the azido-functionalized molecule by column chromatography or reverse-phase HPLC.

Procedure for a Protein:

-

Buffer Exchange: If the protein solution contains amine-containing buffers (e.g., Tris), exchange it into an amine-free buffer (e.g., PBS, pH 7.2-8.0) using a desalting column or dialysis.

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous solvent like DMSO immediately before use.

-

Conjugation: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein integrity.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted this compound.

-

Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

-

Characterization: Characterize the azido-modified protein using techniques like SDS-PAGE and mass spectrometry to confirm conjugation.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azido-functionalized molecule (prepared in section 3.1) and an alkyne-containing molecule.

Materials:

-

Azido-functionalized molecule.

-

Alkyne-containing molecule.

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

-

Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 100 mM in DMSO/water).

-

Reaction buffer: PBS, pH 7.4.

-

Purification system (e.g., SEC, RP-HPLC).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the azido-functionalized molecule (1.0 eq.) and the alkyne-containing molecule (1.5-2.0 eq.) in the reaction buffer.

-

Catalyst Preparation: In a separate tube, premix the CuSO₄ stock solution with the THPTA or TBTA ligand stock solution in a 1:5 molar ratio and let it stand for 2-3 minutes.

-

Initiation of Click Reaction: Add the premixed copper/ligand solution to the reaction mixture containing the azide and alkyne.

-

Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

-

Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

-

Purification: Purify the resulting conjugate using an appropriate chromatography method (e.g., SEC for proteins, RP-HPLC for small molecules) to remove excess reagents and the copper catalyst.

-

Analysis: Characterize the final conjugate by mass spectrometry and other relevant analytical techniques to confirm the successful click reaction and determine purity.

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and logical relationships in the application of this compound.

Conclusion

This compound is a powerful and versatile heterobifunctional linker for the construction of complex bioconjugates. Its distinct reactive ends allow for a controlled, sequential conjugation strategy, first through a stable sulfonamide linkage and subsequently via a highly efficient and bioorthogonal click reaction. The inclusion of a PEG6 spacer enhances the physicochemical properties of the final conjugate, making it a valuable tool for researchers and scientists in the field of drug development, particularly for the synthesis of ADCs and PROTACs. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the successful application of this compound in advanced bioconjugation strategies.

References

- 1. adcreview.com [adcreview.com]

- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]

An In-depth Technical Guide to Linkers for Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][] The linker, a critical component covalently connecting the antibody and the payload, is paramount to the success of an ADC.[1] It dictates the stability of the conjugate in circulation, the mechanism and efficiency of drug release at the tumor site, and ultimately, the therapeutic window of the ADC.[][3] An ideal linker ensures the ADC remains intact in the bloodstream to minimize off-target toxicity while facilitating efficient payload liberation upon reaching the target tumor. This guide provides a comprehensive technical overview of ADC linkers, focusing on their classification, mechanisms of action, and the experimental protocols used for their evaluation.

Core Concepts in ADC Linker Technology

The fundamental role of the linker is to maintain a stable connection between the antibody and the cytotoxic drug during systemic circulation and to enable the release of the payload in the targeted tumor cells. This dual-functionality is crucial for maximizing the therapeutic index, which is the balance between efficacy and toxicity. Linker technology has evolved significantly, leading to the development of sophisticated molecules that can respond to specific physiological triggers within the tumor microenvironment or inside cancer cells.

Linkers are broadly classified into two main categories: cleavable and non-cleavable .

Cleavable Linkers

Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within the intracellular compartments of cancer cells. This controlled release mechanism is a key feature of many successful ADCs. More than 80% of clinically approved ADCs utilize cleavable linkers. There are three primary mechanisms for cleavable linkers:

-

Protease-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells. The most common example is the valine-citrulline (vc) dipeptide linker.

-

pH-Sensitive Linkers: These linkers, typically containing a hydrazone bond, are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

-

Glutathione-Sensitive Linkers: These linkers utilize a disulfide bond that is cleaved in the presence of high concentrations of glutathione, a reducing agent found at significantly higher levels inside cells compared to the plasma.

A significant advantage of cleavable linkers is their ability to induce a bystander effect . This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.

Non-Cleavable Linkers

In contrast, non-cleavable linkers are composed of stable chemical bonds, such as a thioether bond formed from a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. The release of the payload from these linkers relies on the complete lysosomal degradation of the antibody component of the ADC after internalization. This process liberates the payload still attached to the linker and an amino acid residue from the antibody.

The primary advantage of non-cleavable linkers is their enhanced plasma stability, which can lead to a wider therapeutic window due to reduced off-target toxicity. However, the released payload-linker-amino acid complex is often charged and less membrane-permeable, generally precluding a significant bystander effect.

Quantitative Data Summary

The choice between a cleavable and non-cleavable linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from various studies, providing a comparative overview.

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Cleavable and Non-Cleavable Linkers

| ADC Target | Payload | Linker Type | Linker | Cell Line | IC50 (ng/mL) | Reference |

| HER2 | MMAE | Cleavable | Val-Cit | SK-BR-3 | 14.3 (pM) | |

| HER2 | DM1 | Non-Cleavable | SMCC | KPL-4 | 33 (pM) | |

| CD30 | MMAE | Cleavable | Val-Cit | Karpas-299 | ~10 | |

| CD30 | MMAE | Non-Cleavable | mc | L540cy | >1000 | |

| CD22 | DM1 | Cleavable | SPDB | BJAB | ~0.1 | |

| CD22 | DM1 | Non-Cleavable | SMCC | BJAB | ~1 |

Note: Direct comparison of IC50 values can be influenced by the specific payload, antibody, and experimental conditions.

Table 2: Comparative Plasma Stability of Different ADC Linkers

| Linker Type | Linker Example | ADC | Species | Stability Metric | Value | Reference |

| Cleavable (Enzyme) | Val-Cit | Trastuzumab-MMAE | Mouse | t1/2 | ~144 hours | |

| Cleavable (Enzyme) | Val-Cit | cAC10-MMAE | Cynomolgus Monkey | Apparent t1/2 | ~215 hours | |

| Cleavable (pH) | Hydrazone | Gemtuzumab Ozogamicin | Human | - | Prone to hydrolysis | |

| Cleavable (Disulfide) | SPDB | Inotuzumab Ozogamicin | Human | - | Sterically hindered for improved stability | |

| Non-Cleavable | SMCC | Trastuzumab-DM1 | Mouse | t1/2 | ~10.4 days | |

| Cleavable (Enzyme) | VC-PABC | ITC6104RO | Mouse | - | Unstable (susceptible to carboxylesterase) | |

| Cleavable (Sulfate) | OHPAS | ITC6103RO | Mouse | - | Stable |

Note: Stability can vary depending on the specific linker chemistry and the animal species used for testing.

Table 3: Comparative In Vivo Efficacy of ADCs in Xenograft Models

| ADC Target | Payload | Linker Type | Linker | Xenograft Model | Efficacy Outcome | Reference |

| HER2 | MMAE | Cleavable | β-galactosidase | - | 57-58% tumor volume reduction | |

| HER2 | DM1 | Non-Cleavable | SMCC | - | Not statistically significant at same dose | |

| CD22 | DM1 | Cleavable | Disulfide | Human lymphoma | Tumor regression at 3 mg/kg | |

| CD79b | MMAE | Cleavable (Tandem) | Glucuronide-dipeptide | Jeko-1 (non-Hodgkin lymphoma) | Superior to monocleavage linker | |

| MUC1 | MMAD | Non-Cleavable | Amino-PEG6 | BxPC3 (pancreatic) | Reduced efficacy with linker instability | |

| DLL3 | Deruxtecan | Cleavable | GGFG | SHP-77 (small cell lung cancer) | Tumor growth inhibition of 103.95% | |

| DLL3 | Exatecan | Cleavable | exo-EVC | SHP-77 (small cell lung cancer) | Tumor growth inhibition of 106.09% |

Key Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (Monoculture)

This assay determines the potency of an ADC on a specific cancer cell line.

Materials:

-

Target cancer cell line (e.g., SK-BR-3 for HER2-positive breast cancer)

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

ADC of interest

-

Isotype control antibody

-

Free cytotoxic payload

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.

-

ADC Treatment: Prepare serial dilutions of the ADC, isotype control, and free payload in complete medium. Remove the medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a control.

-

Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).

Bystander Effect Assay (Co-culture)

This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines

-

Ag- cells stably expressing a fluorescent protein (e.g., GFP)

-

Complete cell culture medium

-

ADC with a cleavable linker

-

96-well cell culture plates

-

Fluorescence microplate reader or high-content imaging system

Procedure:

-

Cell Seeding: Seed a mixture of Ag+ cells and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). As a control, seed GFP-Ag- cells alone. Incubate overnight.

-

ADC Treatment: Treat the co-cultures and the monoculture of GFP-Ag- cells with serial dilutions of the ADC.

-

Incubation: Incubate for 72-120 hours.

-

Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the GFP-Ag- cell population.

-

Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

In Vitro Plasma Stability Assay

This assay assesses the stability of the linker in plasma and its susceptibility to premature cleavage.

Materials:

-

ADC of interest

-

Human and mouse plasma

-

Phosphate-buffered saline (PBS)

-

LC-MS/MS system or ELISA setup

Procedure:

-

Incubation: Incubate the ADC at a specific concentration (e.g., 10 µM) in human and mouse plasma at 37°C. A control sample in PBS should also be included.

-

Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).

-

Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC and any released payload.

-

LC-MS/MS Analysis: Analyze the samples using LC-MS/MS to quantify the amount of intact ADC and free payload over time.

-

Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability of the linker and calculate its half-life.

Visualizing ADC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function.

Caption: Mechanisms of action for cleavable and non-cleavable linker ADCs.

Caption: General experimental workflow for the evaluation of ADC candidates.

Conclusion

The linker is a pivotal component in the design of antibody-drug conjugates, profoundly influencing their stability, efficacy, and safety. The choice between a cleavable and non-cleavable linker strategy is a critical decision that must be guided by the specific therapeutic context, including the nature of the target antigen, the tumor microenvironment, and the properties of the cytotoxic payload. A thorough understanding of the different linker technologies, coupled with robust and standardized experimental evaluation, is essential for the successful development of the next generation of highly effective and well-tolerated ADC therapies. As our comprehension of the intricate interplay between the linker and the biological system deepens, we can anticipate the emergence of even more sophisticated and precisely engineered linkers that will further enhance the therapeutic potential of ADCs in the fight against cancer.

References

The Core of Connectivity: An In-depth Technical Guide to Bifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug development, the ability to link different molecular entities with precision and stability is paramount. Bifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools, offering a versatile and powerful platform for creating advanced therapeutics and research agents. This technical guide provides a comprehensive exploration of the core features of bifunctional PEG linkers, from their fundamental properties to detailed experimental applications.

Fundamental Properties of Bifunctional PEG Linkers

Polyethylene glycol is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units. Its inherent properties make it an ideal backbone for linkers in biological systems.[1][2] Bifunctional PEG linkers possess reactive functional groups at both ends of the PEG chain, enabling the covalent attachment of two different molecules.[3][4]

The primary advantages of incorporating PEG linkers in bioconjugation strategies include:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic molecules, such as many small-molecule drugs, preventing aggregation and improving formulation stability.[5]

-

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, increases the hydrodynamic radius of the conjugate. This "stealth" effect shields the molecule from renal clearance and recognition by the immune system, leading to a prolonged circulation half-life in the bloodstream.

-

Reduced Immunogenicity: The flexible and hydrophilic PEG chain can mask immunogenic epitopes on the surface of proteins and other biomolecules, reducing the likelihood of an adverse immune response.

-

Biocompatibility and Low Toxicity: PEG is well-tolerated in biological systems and is considered non-toxic, making it suitable for in vivo applications.

-

Tunable Length and Flexibility: Bifunctional PEG linkers are available in a wide range of molecular weights and lengths, allowing for precise control over the distance and spatial orientation between the conjugated molecules. This flexibility can minimize steric hindrance and optimize the biological activity of the final conjugate.

Structural Diversity of Bifunctional PEG Linkers

Bifunctional PEG linkers can be broadly categorized based on the nature of their terminal functional groups:

-

Homobifunctional PEG Linkers: These linkers possess identical functional groups at both ends of the PEG chain. They are primarily used for crosslinking similar molecules or for creating polymeric networks.

-

Heterobifunctional PEG Linkers: These are the most widely used type of PEG linkers in drug development and feature two different reactive groups. This dual reactivity allows for the specific and sequential conjugation of two distinct molecules, a critical feature for constructing complex bioconjugates like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated, such as primary amines (-NH2) on lysine residues or sulfhydryl groups (-SH) on cysteine residues of proteins.

Quantitative Data on Common Bifunctional PEG Linkers

The selection of an appropriate bifunctional PEG linker is a critical step in the design of a bioconjugate. The following tables provide a summary of quantitative data for some commonly used heterobifunctional PEG linkers to facilitate comparison.

Table 1: Properties of Amine-Reactive and Thiol-Reactive Heterobifunctional PEG Linkers

| Linker Type | Functional Group 1 | Functional Group 2 | Molecular Weight (Da) | PEG Units (n) |

| NHS-PEG-Maleimide | N-Hydroxysuccinimide Ester | Maleimide | 295.27 - 2237.5 | 2 - 48 |

| SMCC | N-Hydroxysuccinimide Ester | Maleimide | 334.32 | 0 |

| NHS-PEG-Azide | N-Hydroxysuccinimide Ester | Azide | 288.25 - 2231.4 | 2 - 48 |

| NHS-PEG-Alkyne | N-Hydroxysuccinimide Ester | Alkyne | 271.26 - 2214.5 | 2 - 48 |

| Thiol-PEG-Amine | Thiol | Amine | 221.34 - 2164.7 | 2 - 48 |

Table 2: Common Functional Groups and Their Reactive Partners

| Functional Group on PEG Linker | Reactive Partner on Biomolecule | Resulting Linkage |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH2) | Amide |

| Maleimide | Sulfhydryl (-SH) | Thioether |

| Aldehyde | Amine (-NH2) | Schiff Base (reducible to secondary amine) |

| Hydrazide | Carbonyl (Aldehyde, Ketone) | Hydrazone |

| Azide | Alkyne | Triazole (via Click Chemistry) |

| Alkyne | Azide | Triazole (via Click Chemistry) |

| DBCO (Dibenzocyclooctyne) | Azide | Triazole (via Copper-Free Click Chemistry) |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving bifunctional PEG linkers.

General Protein-Protein Conjugation using NHS-Ester-PEG-Maleimide

This protocol describes the two-step conjugation of a protein with available primary amines (Protein 1-NH2) to a protein with a free sulfhydryl group (Protein 2-SH).

Materials:

-

Protein 1-NH2

-

Protein 2-SH

-

NHS-Ester-PEG-Maleimide linker

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Reducing Agent (for Protein 2, if necessary): TCEP (Tris(2-carboxyethyl)phosphine)

-

Desalting columns

-

Anhydrous DMSO or DMF

Procedure:

-

Preparation of Protein 1:

-

Dissolve or dialyze Protein 1-NH2 into the Conjugation Buffer.

-

Ensure the buffer is free of primary amines (e.g., Tris).

-

-

Activation of Protein 1 with the PEG Linker:

-

Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening.

-

Prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

-

Add a 10- to 20-fold molar excess of the dissolved linker to the Protein 1 solution. The optimal ratio should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

-

-

Removal of Excess Linker:

-

Remove the unreacted NHS-Ester-PEG-Maleimide linker using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent self-conjugation of Protein 2.

-

-

Preparation of Protein 2:

-

If Protein 2-SH has disulfide bonds, reduce them using a suitable reducing agent like TCEP.

-

Remove the excess reducing agent using a desalting column equilibrated with a degassed buffer.

-

-

Conjugation of Activated Protein 1 to Protein 2:

-

Immediately add the purified Maleimide-activated Protein 1 to the solution of Protein 2-SH.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching of the Reaction:

-

To quench the maleimide reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added to a final concentration of 1-10 mM.

-

-

Purification and Characterization:

-

Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable chromatographic method to separate the conjugate from unreacted proteins.

-

Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight and by SEC-HPLC to assess purity.

-

Synthesis of a PROTAC using a Bifunctional PEG Linker

This protocol outlines a general workflow for the synthesis of a Proteolysis Targeting Chimera (PROTAC) by coupling a target protein ligand (POI Ligand) with a carboxylic acid group to an E3 ligase ligand (E3 Ligase Ligand) with an amine group via an Amine-PEG-Amine linker.

Materials:

-

POI Ligand-COOH

-

E3 Ligase Ligand-NH2

-

t-Boc-N-amido-PEGn-Amine linker

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

TFA (Trifluoroacetic acid)

-

Anhydrous DMF (Dimethylformamide)

-

DCM (Dichloromethane)

-

LC-MS for reaction monitoring

-

Preparative HPLC for purification

Procedure:

-

Step 1: Coupling of POI Ligand to the PEG Linker

-

Dissolve POI Ligand-COOH (1 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2 eq) and stir for 15 minutes at room temperature.

-

Add t-Boc-N-amido-PEGn-Amine (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the product (POI-PEGn-Boc) by flash chromatography.

-

-

Step 2: Deprotection of the Boc Group

-

Dissolve the purified POI-PEGn-Boc in DCM.

-

Add TFA (20-50% v/v) at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the amine salt (POI-PEGn-NH2), which is often used in the next step without further purification.

-

-

Step 3: Coupling of POI-PEGn-Amine to the E3 Ligase Ligand

-

Dissolve E3 Ligase Ligand-COOH (1 eq) in anhydrous DMF.

-